3-[(2,4-Dichlorobenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid
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Overview
Description
3-[(2,4-Dichlorobenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C19H19Cl2NO5. It is characterized by the presence of a dichlorobenzoyl group, an ethoxy group, and a methoxy group attached to a propanoic acid backbone
Preparation Methods
The synthesis of 3-[(2,4-Dichlorobenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the dichlorobenzoyl intermediate: This step involves the reaction of 2,4-dichlorobenzoic acid with a suitable amine to form the dichlorobenzoyl amide.
Introduction of the ethoxy and methoxy groups:
Formation of the propanoic acid backbone:
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-[(2,4-Dichlorobenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
3-[(2,4-Dichlorobenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid has several scientific research applications, including:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 3-[(2,4-Dichlorobenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The dichlorobenzoyl group may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The ethoxy and methoxy groups may enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar compounds to 3-[(2,4-Dichlorobenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid include:
3-[(2,4-Dichlorobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid: This compound lacks the ethoxy group, which may affect its chemical properties and biological activities.
3-[(2,4-Dichlorobenzoyl)amino]propanoic acid: This compound lacks both the ethoxy and methoxy groups, making it less complex and potentially less active in certain applications.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C19H19Cl2NO5 |
---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
3-[(2,4-dichlorobenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C19H19Cl2NO5/c1-3-27-16-7-4-11(8-17(16)26-2)15(10-18(23)24)22-19(25)13-6-5-12(20)9-14(13)21/h4-9,15H,3,10H2,1-2H3,(H,22,25)(H,23,24) |
InChI Key |
AZTUWDVOZCBTGW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)C2=C(C=C(C=C2)Cl)Cl)OC |
Origin of Product |
United States |
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